Norharmane

Description

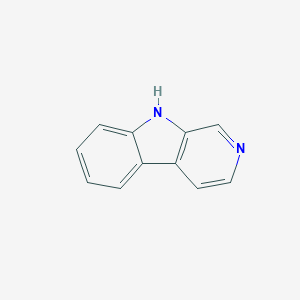

Structure

3D Structure

Properties

IUPAC Name |

9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFRHYZBTHREPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7259-44-1 (hydrochloride) | |

| Record name | Norharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021070 | |

| Record name | Norharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

244-63-3 | |

| Record name | β-Carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norharman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORHARMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94HMA1I78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 °C | |

| Record name | beta-Carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biosynthesis of Norharmane

For Researchers, Scientists, and Drug Development Professionals

Norharmane (9H-pyrido[3,4-b]indole), a prominent member of the β-carboline family of alkaloids, has garnered significant scientific interest due to its diverse biological activities, including its roles as a monoamine oxidase (MAO) inhibitor and its potential implications in neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the primary chemical synthesis and biosynthetic pathways of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the core processes to support research and development endeavors.

Chemical Synthesis of this compound

The aromatic tricyclic structure of this compound has been a target for organic chemists, leading to the development of several synthetic strategies. The most notable and widely employed methods include the Pictet-Spengler reaction, microwave-assisted synthesis from 3-nitrovinylindoles, and thermolysis of 4-aryl-3-azidopyridines.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydro-β-carbolines, which can then be oxidized to form this compound. This reaction involves the condensation of a β-arylethylamine, typically tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1]

Experimental Protocol: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydro-β-carboline

A detailed two-step procedure for the synthesis of a tetrahydro-β-carboline, a precursor to this compound, is as follows:

-

Reaction Setup: A solution of tryptamine (1.0 eq) and an aldehyde (e.g., formaldehyde, 1.1 eq) is prepared in a suitable solvent such as isopropanol.

-

Acid Catalysis: A Brønsted or Lewis acid (e.g., hydrochloric acid, trifluoroacetic acid) is added to the mixture to catalyze the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., aqueous sodium bicarbonate). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 1,2,3,4-tetrahydro-β-carboline.[2]

-

Oxidation to this compound: The resulting tetrahydro-β-carboline is then oxidized to this compound using an oxidizing agent such as potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) in a suitable solvent.

| Parameter | Value |

| Starting Materials | Tryptamine, Formaldehyde |

| Catalyst | Hydrochloric Acid |

| Solvent | Isopropanol |

| Reaction Temperature | Room Temperature to Reflux |

| Reaction Time | 47 hours |

| Purification Method | Column Chromatography |

| Yield | 97% (for the tetrahydro-β-carboline intermediate) |

Table 1: Summary of a representative Pictet-Spengler reaction for a tetrahydro-β-carboline intermediate.[2]

Microwave-Assisted Synthesis from 3-Nitrovinylindoles

A more recent and efficient method for the synthesis of β-carbolines involves the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles.[3] This method offers advantages in terms of reduced reaction times and often improved yields compared to traditional heating methods.[4][5][6]

Experimental Protocol: Microwave-Assisted this compound Synthesis

-

Preparation of Starting Material: The precursor, (E)-3-(2-nitrovinyl)-1H-indole, is synthesized by the reaction of indole-3-carboxaldehyde with nitromethane in the presence of a catalyst like ammonium acetate.

-

Microwave Reaction: The 3-nitrovinylindole is dissolved in a high-boiling point solvent such as 1-butanol in a microwave vial.

-

Irradiation: The sealed vial is subjected to microwave irradiation at a high temperature (e.g., 200 °C) for a specific duration (e.g., 1 hour).

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.[3]

| Parameter | Value |

| Starting Material | (E)-3-(2-nitrovinyl)-1H-indole |

| Solvent | 1-Butanol |

| Reaction Temperature | 200 °C |

| Reaction Time | 1 hour |

| Heating Method | Microwave Irradiation |

| Purification Method | Column Chromatography |

| Yield | Moderate (specific yield not provided in the source) |

Table 2: Summary of microwave-assisted this compound synthesis from 3-nitrovinylindoles.[3]

Thermolysis of 4-Aryl-3-azidopyridines

Another synthetic route to β-carbolines, including this compound and its derivatives, is through the thermolysis of substituted 4-aryl-3-azidopyridines. This method involves the thermal decomposition of an azide precursor, leading to the formation of the tricyclic β-carboline ring system.[7][8]

Experimental Protocol: this compound Synthesis via Thermolysis

A general procedure for this type of reaction is as follows:

-

Precursor Synthesis: The 4-aryl-3-azidopyridine precursor is synthesized from the corresponding 3-aminopyridine derivative.

-

Thermolysis: The azidopyridine is heated in a high-boiling point solvent, such as xylene, or without a solvent at an elevated temperature.[8]

-

Cyclization: The heat promotes the extrusion of nitrogen gas and the subsequent cyclization to form the β-carboline skeleton.

-

Isolation: The product is then isolated and purified, typically by crystallization or chromatography.

| Parameter | Value |

| Starting Material | 4-Aryl-3-azidopyridine |

| Solvent | Xylene (or solvent-free) |

| Reaction Condition | High Temperature |

| Key Transformation | Thermal Decomposition and Cyclization |

| Purification Method | Crystallization or Chromatography |

| Yield | 64-84% (for related pyrido[3,4-c]cinnolines) |

Table 3: General parameters for the synthesis of β-carbolines via thermolysis.[8]

Biosynthesis of this compound

The biosynthesis of this compound, like other β-carboline alkaloids, originates from the essential amino acid L-tryptophan. The pathway involves a series of enzymatic transformations that are found in various organisms, including plants, bacteria, and even in mammals under certain conditions.

The Central Role of Tryptophan

Tryptophan is synthesized via the shikimate pathway, which is present in plants and microorganisms.[9] This pathway produces chorismate, a key branch-point intermediate that leads to the formation of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.

Key Enzymatic Steps in this compound Biosynthesis

The conversion of tryptophan to this compound is believed to proceed through the following key steps:

-

Decarboxylation of Tryptophan: The first committed step is the decarboxylation of L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) , an aromatic L-amino acid decarboxylase.[10]

-

Oxidative Deamination of Tryptamine: Tryptamine is then oxidatively deaminated to indole-3-acetaldehyde. This step is catalyzed by monoamine oxidase (MAO) .[11]

-

Pictet-Spengler Condensation: The highly reactive indole-3-acetaldehyde can then undergo a spontaneous, non-enzymatic Pictet-Spengler-type condensation with another molecule of tryptamine or a related amine, followed by oxidation, to form the β-carboline skeleton of this compound. Alternatively, in many plant species, the Pictet-Spengler reaction is catalyzed by the enzyme strictosidine synthase (STR) , which condenses tryptamine with secologanin to form strictosidine, the precursor to a vast array of terpenoid indole alkaloids.[12][13][14][15][16] While STR's primary role is in complex alkaloid synthesis, its catalytic mechanism provides a model for the enzymatic formation of the β-carboline core.

Quantitative Data in Biosynthesis

Quantitative data for the biosynthesis of this compound is less standardized than for chemical synthesis due to the complexity of biological systems. However, studies have reported the concentrations of this compound in various natural sources.

| Source | Concentration |

| Cheese | 3.25 ng/g |

| Chicken Meat | Not specified, but detected |

Table 4: Reported concentrations of this compound in food products.[17]

Enzyme kinetic data for the specific enzymes in the this compound biosynthetic pathway are often studied in the context of broader metabolic pathways. For instance, Michaelis-Menten parameters (Km and Vmax) for tryptophan decarboxylase and monoamine oxidase have been determined in various organisms, though these values can vary significantly depending on the enzyme source and experimental conditions.[18]

Isolation and Purification of this compound

Whether synthesized chemically or extracted from natural sources, this compound requires purification. A general workflow for its isolation and purification is outlined below.

A common method for the purification of β-carboline alkaloids from a crude extract involves pH-zone-refining counter-current chromatography.[19] For synthetic products, column chromatography using silica gel with a suitable solvent system (e.g., a mixture of chloroform and methanol) is frequently employed.[19] The purity of the final product is typically assessed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Conclusion

This technical guide has provided a detailed overview of the primary chemical synthesis and biosynthetic pathways of this compound. The Pictet-Spengler reaction remains a cornerstone of β-carboline synthesis, while modern techniques like microwave-assisted synthesis offer rapid and efficient alternatives. The biosynthesis of this compound from tryptophan highlights the intricate enzymatic machinery present in nature for the production of these biologically active alkaloids. The provided experimental protocols, quantitative data, and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the properties and applications of this compound.

References

- 1. Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and β-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Biocatalytic asymmetric formation of tetrahydro-β-carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cjnmcpu.com [cjnmcpu.com]

- 17. researchgate.net [researchgate.net]

- 18. The Kinetics of Enzyme Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Norharmane: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane (9H-pyrido[3,4-b]indole) is a naturally occurring β-carboline alkaloid with a wide range of biological activities. It is found in various plant species, food products, and is also formed endogenously in humans. Due to its potential neuroactive and physiological effects, a thorough understanding of its sources, distribution, and analytical determination is crucial for researchers in pharmacology, toxicology, and drug development. This technical guide provides an in-depth overview of the natural origins of this compound, its quantitative distribution in different matrices, detailed experimental protocols for its analysis, and a review of its key signaling pathways.

Natural Sources and Distribution of this compound

This compound is widely distributed in the environment, originating from both natural and anthropogenic sources. Its presence has been identified in a variety of plant families, food and beverages, tobacco smoke, and it is also synthesized endogenously in animals and humans.

Plant Sources

This compound has been isolated from a diverse range of plant species across several families. Notable plant families known to contain this compound include:

-

Gramineae (Grass family)

-

Sapotaceae (Sapodilla family)

-

Zygophyllaceae (Caltrop family) , with Peganum harmala being a particularly rich source.[1]

The presence of this compound in these plants suggests its potential role in plant defense mechanisms or as a secondary metabolite with various ecological functions.

Food and Beverages

This compound is commonly found in various food items, particularly those that undergo heat processing. Its formation can be attributed to the Maillard reaction between tryptophan and aldehydes or α-keto acids. Key dietary sources include:

-

Cooked Meats and Fish: High-temperature cooking methods like frying and grilling significantly increase the concentration of this compound.

-

Coffee and Coffee Substitutes: Roasted coffee beans and chicory are significant dietary sources of this compound.[2]

-

Sauces and Seasonings: Certain fermented sauces and seasonings can contain notable amounts of this compound.

-

Bread and Cereals: The baking process can lead to the formation of this compound in these products.

-

Vegetable Oils: Some vegetable oils, especially those derived from roasted seeds, have been found to contain this compound.

Tobacco Smoke

Tobacco smoke is a major exogenous source of this compound. The combustion of tryptophan present in tobacco leaves leads to the formation of significant amounts of this β-carboline.

Endogenous Formation

This compound is also formed endogenously in the human body. The condensation of tryptamine with formaldehyde or other aldehydes is a proposed pathway for its biosynthesis.[3] Elevated levels of endogenous this compound have been observed in certain physiological and pathological conditions. Endogenous formation is estimated to be between 50-100 ng/kg of body weight per day.[3]

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly depending on the source and processing methods. The following tables summarize the quantitative data reported in the literature.

Table 1: this compound Concentration in Food Products

| Food Product | Concentration Range (ng/g) | Cooking/Processing Method |

| Meat and Fish | ||

| Beef Sirloin | 1.1 - 217.1 | Pan-frying |

| Cutlassfish | up to 533.0 | Pan-frying |

| Mackerel | 2.1 - 174.2 | Pan-frying |

| Beverages | ||

| Instant Coffee | 3800 (mean) | Instant |

| Chicory | High levels | Roasted |

| Cereals | ||

| Toasted Bread | 41.7 - 164.2 | Toasting |

| Breakfast Cereals | up to 187.4 | Processing |

| Vegetable Oils | ||

| Various Oils | Roasting of seeds |

Table 2: this compound Concentration in Biological Samples

| Biological Matrix | Concentration Range | Condition |

| Human Plasma | 200 pg/mL (after smoking) | Tobacco smokers |

| Human Urine | Elevated up to 6-fold | Chronic alcoholics |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in various matrices is essential for exposure assessment and mechanistic studies. The most common analytical techniques employed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction of this compound from Plant Material

Objective: To extract this compound from dried plant material for subsequent analysis.

Methodology:

-

Sample Preparation: Air-dry the plant material and grind it into a fine powder.

-

Maceration:

-

Place a known amount (e.g., 10 g) of the powdered plant material in a stoppered container.

-

Add a suitable solvent, such as methanol or a methanol:water mixture (e.g., 80:20 v/v), to completely cover the material.

-

Allow the mixture to stand at room temperature for at least 3 days with frequent agitation.[4]

-

-

Filtration: Filter the mixture to separate the extract from the solid plant residue (marc).

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Reconstitution: Dissolve the dried extract in a known volume of the mobile phase used for chromatographic analysis.

Extraction of this compound from Blood Plasma

Objective: To extract this compound from blood plasma for bioanalytical studies.

Methodology:

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample at a low speed (e.g., 1500 x g) for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of plasma, add a suitable organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at a higher speed (e.g., 3000 x g) for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction process two more times.

-

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume of mobile phase for HPLC or LC-MS/MS analysis.[5]

HPLC-FLD Analysis of this compound

Objective: To quantify this compound using High-Performance Liquid Chromatography with Fluorescence Detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of phosphate buffer (pH 6.5) and methanol (30:70, v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Fluorescence Detection: Excitation wavelength around 300 nm and emission wavelength around 435 nm.[5]

-

Quantification: Based on a calibration curve constructed using this compound standards of known concentrations.

LC-MS/MS Analysis of this compound

Objective: To achieve highly sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation and Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is [M+H]+ at m/z 169. Specific product ions for quantification and confirmation should be determined by direct infusion of a this compound standard.

-

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established guidelines.

Signaling Pathways and Biological Activities

This compound exhibits a range of biological activities, primarily through its interaction with key enzymatic and receptor systems.

Inhibition of Monoamine Oxidases (MAO)

This compound is a well-known inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6][7] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound can increase the synaptic levels of these neurotransmitters, leading to various neuropharmacological effects.

Modulation of the Dopaminergic System

This compound can significantly impact the dopaminergic system. By inhibiting MAO-B, it reduces the breakdown of dopamine. Furthermore, studies have shown that this compound can affect dopamine biosynthesis by influencing the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[8][9]

Interaction with Plant Auxin Transport

In plants, this compound has been shown to interfere with polar auxin transport by inhibiting the activity of PIN-FORMED (PIN) proteins, which are crucial auxin efflux carriers.[10] This inhibition can lead to altered auxin distribution and subsequent effects on plant growth and development.

Conclusion

This compound is a ubiquitous β-carboline with significant biological activities. Its presence in the diet, in tobacco smoke, and its endogenous formation necessitate a clear understanding of its distribution and potential physiological effects. The analytical methods detailed in this guide provide a framework for the accurate quantification of this compound in various matrices, which is fundamental for future research into its pharmacological and toxicological properties. The elucidation of its interactions with key signaling pathways, such as the monoaminergic and auxin transport systems, opens avenues for further investigation into its potential therapeutic applications and its role in health and disease. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our knowledge of this compound.

References

- 1. blood harmane concentration: Topics by Science.gov [science.gov]

- 2. Targeted and Non-Targeted HPLC Analysis of Coffee-Based Products as Effective Tools for Evaluating the Coffee Authenticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposure to beta-carbolines norharman and harman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 5. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The PIN-FORMED Auxin Efflux Carriers in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Norharmane in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane, a β-carboline alkaloid endogenous to the human brain and also found in various foods and tobacco smoke, exerts a complex and multifaceted influence on the central nervous system (CNS). Its diverse pharmacological profile, encompassing enzyme inhibition, receptor modulation, and interference with key signaling pathways, has positioned it as a molecule of significant interest in neuroscience research and drug development. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in the CNS, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling cascades.

Core Mechanisms of Action

This compound's effects on the CNS are primarily attributed to its interactions with several key molecular targets. These include the inhibition of monoamine oxidases, modulation of various neurotransmitter receptors, and the activation of cellular stress response pathways.

Inhibition of Monoamine Oxidases (MAO)

This compound is a well-established reversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), enzymes critical for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is believed to underlie some of this compound's neuropharmacological effects, including its potential antidepressant properties.

Table 1: Monoamine Oxidase Inhibition by this compound

| Enzyme | Inhibition Constant (IC50) | Inhibition Constant (Ki) | Species | Source |

| MAO-A | 6.5 µM | 3.34 µM | Human | [1][2] |

| MAO-B | 4.7 µM | - | Human | [1] |

Interaction with Neurotransmitter Receptors

This compound has been shown to interact with a variety of neurotransmitter receptors in the CNS, although with varying affinities. Its most notable interaction is with the benzodiazepine binding site on the GABA-A receptor.

This compound acts as an antagonist or inverse agonist at the benzodiazepine receptor, competitively inhibiting the binding of benzodiazepines like flunitrazepam.[4][5][6] This interaction is thought to contribute to some of its effects on anxiety and seizure susceptibility. While specific Kd values for this compound at benzodiazepine receptors are not consistently reported in the literature, its IC50 value for inhibiting [3H]-flunitrazepam binding is in the micromolar range.[4]

Evidence for this compound's interaction with nicotinic acetylcholine, serotonin, and dopamine receptors is less definitive, and high-affinity binding (low Kd values) has not been consistently demonstrated. Further research is required to fully elucidate the physiological relevance of these potential interactions.

Modulation of Cellular Signaling Pathways

This compound influences several intracellular signaling pathways that are critical for neuronal function, survival, and response to stress.

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, this compound may protect neuronal cells from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. This activation is mediated, at least in part, through the p38 MAPK pathway.[7][8]

Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in neuronal cell lines such as PC12 cells.[9][10][11] This pro-apoptotic effect may be relevant to its potential neurotoxic properties under certain conditions.

While direct, comprehensive studies on this compound's effects on the cAMP/CREB and MAPK/ERK signaling pathways are limited, its role as a MAO inhibitor suggests potential indirect modulation. Increased levels of monoamines can influence G-protein coupled receptors that, in turn, modulate cAMP production and subsequent activation of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[12][13][14][15][16] Similarly, neurotransmitter signaling can impact the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[17][18][19] Further investigation is needed to delineate the precise mechanisms by which this compound affects these critical neuronal signaling cascades.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanisms of action of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of this compound on MAO-A and MAO-B activity.[1][20][21]

-

Principle: The enzymatic activity of recombinant human MAO-A or MAO-B is measured by monitoring the conversion of a substrate (e.g., kynuramine) to its product. The inhibitory effect of this compound is determined by measuring the reduction in product formation in its presence.

-

Procedure:

-

Recombinant human MAO-A or MAO-B is incubated with varying concentrations of this compound.

-

The substrate, kynuramine, is added to initiate the enzymatic reaction.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as HPLC or a fluorescence-based assay.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration. Ki values can be determined using the Cheng-Prusoff equation.

-

Radioligand Binding Assay for Benzodiazepine Receptors

This assay is used to determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.[4]

-

Principle: The ability of this compound to compete with a radiolabeled ligand (e.g., [3H]-flunitrazepam) for binding to benzodiazepine receptors in brain membrane preparations is measured.

-

Procedure:

-

Brain tissue (e.g., rat cerebral cortex) is homogenized, and a membrane fraction rich in GABA-A receptors is prepared by centrifugation.

-

The membrane preparation is incubated with a fixed concentration of [3H]-flunitrazepam and varying concentrations of this compound.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-flunitrazepam (IC50) is determined.

-

Western Blot Analysis for Nrf2 Activation and CREB Phosphorylation

This technique is used to assess the effect of this compound on the expression and activation of key signaling proteins.[2][22][23][24][25][26][27][28]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the protein of interest (e.g., Nrf2, phospho-CREB).

-

Procedure:

-

Neuronal cells (e.g., PC12 or SH-SY5Y) are treated with this compound for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-phospho-CREB).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified to determine changes in protein expression or phosphorylation levels.

-

Apoptosis Assays

These assays are used to determine if this compound induces programmed cell death.[9][10][11][29][30]

-

Principle: Various methods can be used to detect the characteristic features of apoptosis, such as changes in cell membrane symmetry (Annexin V staining) or DNA fragmentation (TUNEL assay).

-

Procedure (Annexin V/Propidium Iodide Staining):

-

Neuronal cells are treated with this compound.

-

Cells are harvested and washed.

-

Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry.

-

Annexin V positive/PI negative cells are identified as early apoptotic cells, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Conclusion

This compound exhibits a complex pharmacological profile in the central nervous system, acting as a potent MAO inhibitor, a modulator of the benzodiazepine receptor, and an activator of the Nrf2-mediated antioxidant response. It can also induce apoptosis in neuronal cells. These diverse mechanisms of action contribute to its wide range of observed neuropharmacological effects. The intricate interplay between these different actions warrants further investigation to fully understand this compound's role in both normal brain function and in the context of neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic and toxicological potential of this intriguing endogenous molecule.

References

- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | MAO inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. 1-Methyl-beta-carboline (harmane), a potent endogenous inhibitor of benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzodiazepine antagonism by harmane and other beta-carbolines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of harmane and other β-carbolines on apomorphine-induced licking behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound prevents muscle aging via activation of SKN-1/NRF2 stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevents muscle aging via activation of SKN-1/NRF2 stress response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the model of PC12 apoptosis induced by OGSD/R through in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. KEGG PATHWAY: map04024 [kegg.jp]

- 13. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]

- 14. biorxiv.org [biorxiv.org]

- 15. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. MAP’ing CNS Development and Cognition: An ERKsome Process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specific functions for ERK/MAPK signaling during PNS development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Distinct Changes in CREB Phosphorylation in Frontal Cortex and Striatum During Contingent and Non-Contingent Performance of a Visual Attention Task [frontiersin.org]

- 27. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Apoptosis Protocols | USF Health [health.usf.edu]

Norharmane as a Monoamine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane, a β-carboline alkaloid found in various plants and tobacco smoke, has garnered significant attention for its potent and reversible inhibition of monoamine oxidase (MAO) enzymes. This technical guide provides a comprehensive overview of this compound's role as an MAO inhibitor (MAOI), detailing its mechanism of action, inhibitory potency against MAO-A and MAO-B isoforms, and its impact on monoaminergic signaling pathways. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing MAO inhibition, and presents visual representations of key biological and experimental workflows to support further research and drug development efforts in this area.

Introduction

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] By breaking down these crucial signaling molecules, MAO plays a critical role in regulating mood, cognition, and motor control.[2] Inhibition of MAO activity can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative disorders.[1]

This compound (9H-pyrido[3,4-b]indole) is a naturally occurring and synthetically accessible β-carboline that has been identified as a potent, reversible inhibitor of both MAO-A and MAO-B.[3][4] Its ability to modulate the monoaminergic system makes it a compound of significant interest for neuropharmacological research and as a potential scaffold for the development of novel therapeutics.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified in numerous studies, yielding a range of IC50 and Ki values. These variations can be attributed to differences in experimental conditions, such as the source of the enzyme (e.g., human recombinant, rat brain mitochondria) and the specific assay employed. A summary of reported values is presented below to facilitate a comparative analysis.

| Parameter | MAO-A | MAO-B | Reference(s) |

| IC50 | 6.5 µM | 4.7 µM | [3][4] |

| Ki | 3.34 µM | ~5 µM (estimated from IC50) | [5] |

Note: The Ki value for MAO-B is an approximation derived from the reported IC50 value, as specific Ki determinations for this isoform are less commonly reported in the literature. Further kinetic studies are warranted for a more precise determination.

Mechanism of Inhibition

This compound acts as a reversible inhibitor of both MAO-A and MAO-B.[3] Emerging evidence suggests a competitive mode of inhibition for MAO-A, where this compound directly competes with the substrate for binding to the active site of the enzyme.[6][7] While the precise mechanism for MAO-B is less definitively characterized, a competitive or mixed-competitive inhibition is plausible. The reversibility of this compound's action is a key feature, as it may offer a more favorable safety profile compared to irreversible MAOIs, which can lead to prolonged and potentially hazardous drug-drug and drug-food interactions.[6]

Impact on Monoaminergic Signaling Pathways

By inhibiting MAO-A and MAO-B, this compound effectively reduces the degradation of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased release into the synaptic cleft. This enhanced signaling has significant downstream effects on neuronal function.

Serotonin Signaling Pathway

The inhibition of MAO-A by this compound has a pronounced effect on the serotonergic system. MAO-A is the primary enzyme responsible for the breakdown of serotonin.[2] By blocking this enzymatic activity, this compound increases the availability of serotonin to bind to its various postsynaptic receptors, thereby modulating mood, anxiety, and other physiological processes.

Dopamine Signaling Pathway

This compound's inhibition of both MAO-A and MAO-B contributes to an increase in dopamine levels, as both isoforms are involved in its metabolism.[2] This can impact motor control, motivation, and reward pathways.

Experimental Protocols for MAO Inhibition Assays

The following section details a generalized protocol for the in vitro determination of MAO inhibitory activity using the kynuramine assay, a widely accepted and reliable method.

Kynuramine-Based Spectrofluorometric Assay

This assay measures the activity of MAO by monitoring the conversion of the substrate kynuramine to 4-hydroxyquinoline, a fluorescent product.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

This compound (test inhibitor)

-

Clorgyline (MAO-A selective inhibitor control)

-

Selegiline (MAO-B selective inhibitor control)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound and control inhibitors in DMSO.

-

Prepare a stock solution of kynuramine in potassium phosphate buffer.

-

On the day of the experiment, dilute the enzyme preparations and kynuramine to their final working concentrations in potassium phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

50 µL of potassium phosphate buffer.

-

25 µL of the test compound (this compound) or control inhibitor at various concentrations.

-

25 µL of the MAO-A or MAO-B enzyme solution.

-

-

Incubate the plate at 37°C for 15 minutes (pre-incubation).

-

Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 2N NaOH.

-

Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

-

Conclusion and Future Directions

This compound is a well-established, reversible inhibitor of both MAO-A and MAO-B, with potencies in the low micromolar range. Its ability to modulate the serotonergic and dopaminergic systems highlights its potential as a lead compound for the development of novel therapeutics for mood and neurodegenerative disorders. The provided data and protocols serve as a valuable resource for researchers in this field.

Future research should focus on:

-

Precise determination of the Ki for MAO-B to better understand its selectivity profile.

-

Elucidation of the definitive mechanism of inhibition (competitive, non-competitive, etc.) for both isoforms through detailed kinetic studies.

-

In vivo studies to correlate the in vitro inhibitory activity of this compound with its effects on neurotransmitter levels and behavior in animal models.

-

Structure-activity relationship (SAR) studies to design and synthesize this compound analogs with improved potency and selectivity.

By addressing these key areas, the scientific community can further unlock the therapeutic potential of this compound and its derivatives.

References

- 1. Inhibition of Human Monoamine Oxidases A and B by Specialized Metabolites Present in Fresh Common Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Norharmane in Parkinson's Disease Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norharmane, a β-carboline compound found in various foods and tobacco smoke, has garnered significant attention in Parkinson's disease (PD) research due to its structural similarity to the neurotoxin MPTP and its complex biological activities. Elevated levels of this compound have been detected in the plasma and cerebrospinal fluid of PD patients, suggesting a potential role in the disease's pathogenesis. This technical guide provides a comprehensive overview of the multifaceted role of this compound in various in vitro and in vivo models of Parkinson's disease. It details the quantitative effects of this compound on dopaminergic neurons, its impact on key cellular processes such as apoptosis and mitochondrial function, and its involvement in neuroinflammatory pathways. This document synthesizes key experimental findings, presents detailed methodologies for reproducing these studies, and visualizes the complex signaling cascades affected by this compound to aid in the understanding of its neurotoxic and neuromodulatory effects.

Quantitative Effects of this compound in Parkinson's Disease Models

The following tables summarize the key quantitative data from various experimental studies investigating the effects of this compound in cellular and animal models relevant to Parkinson's disease.

Table 1: In Vitro Effects of this compound on Dopaminergic Cell Models

| Cell Line | This compound Concentration | Duration | Observed Effect | Quantitative Data | Citation(s) |

| PC12 | 20 µM | 48 h | Inhibition of dopamine content | 49.4% inhibition | [1][2] |

| PC12 | 100 µM | 48 h | Inhibition of dopamine content | 49.5% inhibition | [1][2] |

| PC12 | - | 48 h | IC50 for dopamine content inhibition | 103.3 µM | [1][2] |

| PC12 | > 150 µM | 48 h | Cytotoxicity | Concentration-dependent | [1][2] |

| PC12 | 100-300 µM | 48 h | Enhancement of L-DOPA-induced cytotoxicity | Concentration-dependent | [1][2] |

| PC12 (melanin-loaded) | 5 µM | - | Protection against grp78 upregulation and caspase-3 activation | - | [3] |

| PC12 (melanin-loaded) | 50 µM | - | Protection against grp78 upregulation and caspase-3 activation | - | [3] |

| PC12 (melanin-loaded) | 500 µM | - | Increased expression of grp78, hsp90, and caspase-3 | Significant increase | [3] |

| Midbrain Neuronal Cultures | 1 µM - 100 µM | 24 h | Dose-dependent decrease in intracellular dopamine | Significant decreases | [4][5] |

Table 2: In Vivo Effects of this compound in Animal Models of Parkinson's Disease

| Animal Model | This compound Dosage | Administration Route & Duration | Key Findings | Quantitative Data | Citation(s) |

| C57BL/6 Mice | 3 and 10 mg/kg | Subcutaneous, twice daily for 5 days | Increased GFAP expression and Fluoro-Jade staining in substantia nigra | - | [6] |

| C57BL/6 Mice | 3 and 10 mg/kg | Subcutaneous, twice daily for 5 days | Decreased motor activity 2 weeks post-treatment | - | [6] |

| Rats (6-OHDA model) | 200 and 1000 µg/kg | i.p., daily for 4 weeks | Exacerbation of apomorphine-induced rotations | Significant increase | [7] |

| Caenorhabditis elegans | 0.05, 5, and 10 mg/L | Exposure in culture medium | Neurotoxicity, oxidative damage, altered neurotransmitter content | Dose-dependent effects | [8][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

PC12 Cell Culture and Neurotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on a dopaminergic cell line.

Materials:

-

PC12 cell line (ATCC CRL-1721)

-

RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum

-

Poly-D-lysine coated culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with serums at 37°C in a 5% CO2 incubator. For experiments, seed cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.[10][11][12][13]

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the this compound-containing medium and incubate for the desired duration (e.g., 48 hours).[1][2]

-

MTT Assay: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.

In Vivo this compound Administration in Mice

Objective: To evaluate the neurodegenerative effects of this compound in a mouse model.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound

-

Sterile saline solution

-

Vehicle (e.g., saline with a small percentage of DMSO)

-

Syringes and needles for subcutaneous injection

Protocol:

-

Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[14][15]

-

This compound Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 3 mg/kg and 10 mg/kg).

-

Administration: Administer this compound or vehicle subcutaneously twice daily for five consecutive days.[6]

-

Behavioral Testing: Two weeks after the final injection, assess motor activity using an open-field test or rotarod.

-

Histological Analysis: Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains and process for immunohistochemistry.

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and for glial fibrillary acidic protein (GFAP) to assess gliosis.[9][16][17][18][19]

Caspase-3 Activity Assay (Colorimetric)

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated cells.

Materials:

-

Cell lysate from control and this compound-treated cells

-

Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Protocol:

-

Cell Lysis: Induce apoptosis in cells by treating with this compound. Pellet the cells and resuspend in chilled cell lysis buffer. Incubate on ice for 10 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.[20][21][22]

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add cell lysate to each well. Add reaction buffer (containing DTT) to each sample.

-

Substrate Addition: Add the DEVD-pNA substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[23][24]

-

Absorbance Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[21][23]

Mitochondrial Membrane Potential Assay (JC-1)

Objective: To assess changes in mitochondrial membrane potential, an early indicator of apoptosis, using the fluorescent dye JC-1.

Materials:

-

Control and this compound-treated cells

-

JC-1 dye

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes in the dark.[25][26]

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.[25][26]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the role of this compound in Parkinson's disease models.

This compound-Induced Apoptotic Signaling Pathway

This compound and Oxidative Stress Pathway

This compound and Neuroinflammation Pathway

Experimental Workflow for Assessing this compound's Neurotoxicity

Discussion and Future Directions

The evidence presented in this guide indicates that this compound exerts significant neurotoxic effects on dopaminergic neurons in models of Parkinson's disease. Its mechanisms of action are multifactorial, involving the induction of apoptosis via the mitochondrial pathway, the generation of oxidative stress, and the promotion of neuroinflammation.

A critical area that remains to be fully elucidated is the direct interaction between this compound and α-synuclein aggregation. While β-carbolines, in general, are known to influence protein degradation pathways like the ubiquitin-proteasome system, direct evidence from in vitro aggregation assays (e.g., Thioflavin T assays) or high-resolution imaging (e.g., Transmission Electron Microscopy) specifically for this compound is currently lacking in the readily available literature. Future research should focus on quantitatively assessing the impact of this compound on the kinetics of α-synuclein fibrillation and the formation of oligomeric species.

Furthermore, the dual role of this compound as both a potential neurotoxin and a monoamine oxidase inhibitor warrants further investigation. Understanding the concentration-dependent switch between these effects is crucial for assessing its overall contribution to PD pathogenesis and for considering any potential therapeutic implications of related compounds.

References

- 1. Natural alkaloid harmine promotes degradation of alpha-synuclein via PKA-mediated ubiquitin-proteasome system activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Signal transduction pathways linking polyamines to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular interaction kinetically regulates fibril formation by human and mouse α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. β-Carbolines norharman and harman change neurobehavior causing neurological damage in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nitroxidative Stress, Cell—Signaling Pathways, and Manganese Porphyrins: Therapeutic Potential in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New insights on the structure of alpha-synuclein fibrils using cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of enhanced aggregation and fibril formation of Parkinson’s disease-related variants of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α-Synuclein Decreases the Abundance of Proteasome Subunits and Alters Ubiquitin Conjugates in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroinflammatory responses of microglia in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Distinct Roles In Vivo for the Ubiquitin–Proteasome System and the Autophagy–Lysosomal Pathway in the Degradation of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Alpha-synuclein's degradation in vivo: Opening a new (cranial) window on the roles of degradation pathways in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Degradation of alpha-synuclein by proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Properties and Detection of Norharmane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane, a β-carboline alkaloid, is a fascinating molecule with a rich pharmacological and toxicological profile. Its intrinsic fluorescence provides a powerful tool for its detection and for probing its interactions with biological systems. This technical guide provides an in-depth exploration of the fluorescence properties of this compound, detailed experimental protocols for its detection, and an overview of its interaction with a key signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals working with this important compound.

Core Fluorescence Properties of this compound

The fluorescence of this compound is highly sensitive to its environment, particularly the polarity of the solvent and the pH of the medium. This solvatochromism is a key feature that can be exploited for various analytical applications. In aqueous solutions, the fluorescence of this compound is dominated by the emission from its protonated (cationic) form, even when the neutral species is excited. This is due to a rapid proton transfer that occurs in the excited state.

Spectral Characteristics

The excitation and emission spectra of this compound are crucial for its detection and analysis. In a neutral aqueous solution (pH 7), excitation of the neutral this compound species leads to a rapid proton transfer, resulting in emission from the cationic form. The fluorescence emission spectrum of the protonated form of this compound in aqueous solution is characterized by a broad, unstructured band with a maximum around 450 nm.

Quantitative Fluorescence Data

A summary of the key quantitative fluorescence properties of this compound is presented in the table below. This data is essential for designing and interpreting fluorescence-based assays.

| Property | Value | Conditions | Reference |

| Fluorescence Lifetime (τ) | 21.4 ns | Protonated form in aqueous solution | |

| Fluorescence Quantum Yield (Φf) | Moderate (specific values vary) | Dependent on solvent and pH | |

| Excitation Maximum (λex) | ~340 nm (neutral), ~370 nm (cationic) | Aqueous solution | |

| Emission Maximum (λem) | ~450 nm | Aqueous solution (from cationic species) |

Note: The fluorescence quantum yield of this compound is moderately efficient but is highly dependent on the specific solvent and pH conditions. Researchers should determine the quantum yield under their specific experimental conditions for the most accurate quantitative analysis.

Detection Methodologies

The intrinsic fluorescence of this compound allows for its sensitive detection using spectrofluorometry and high-performance liquid chromatography (HPLC) with fluorescence detection.

Spectrofluorometric Analysis of this compound

This protocol outlines a general procedure for the spectrofluorometric analysis of this compound.

Endogenous Formation of Norharmane in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane (9H-pyrido[3,4-b]indole) is a bioactive β-carboline alkaloid that is both endogenously produced in mammals and introduced exogenously through diet and environmental factors. Its diverse physiological and pathological effects, primarily stemming from its potent inhibition of monoamine oxidases (MAOs), have garnered significant interest within the research and drug development communities. This technical guide provides an in-depth overview of the core aspects of endogenous this compound formation in mammals, including its biosynthetic pathways, quantitative distribution in various tissues, detailed experimental protocols for its analysis, and its impact on key signaling pathways.

Biosynthesis of Endogenous this compound

The primary pathway for the endogenous formation of this compound in mammals is the Pictet-Spengler reaction. This reaction involves the condensation of an indoleamine with an aldehyde or a keto acid to form a tetrahydro-β-carboline, which is subsequently oxidized to the aromatic β-carboline, this compound.

The biosynthesis can be conceptually divided into two main stages:

-

Formation of Tryptamine: The essential amino acid L-tryptophan serves as the initial precursor. Tryptophan is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine. Another significant pathway for tryptophan metabolism is initiated by indoleamine 2,3-dioxygenase (IDO), which, although primarily leading to the kynurenine pathway, also influences the availability of tryptophan for other metabolic routes, including tryptamine formation.

-

Pictet-Spengler Reaction and Oxidation: Tryptamine then undergoes a Pictet-Spengler reaction with an aldehyde, with formaldehyde being a likely endogenous candidate. This non-enzymatic or potentially enzyme-catalyzed condensation reaction forms 1,2,3,4-tetrahydro-β-carboline. The final step involves the oxidation of this intermediate to the fully aromatic this compound.

Quantitative Data on this compound Levels in Mammalian Tissues

The concentration of endogenous this compound varies across different mammalian tissues and species. The following table summarizes reported concentrations from various studies. It is important to note that these values can be influenced by factors such as age, diet, and pathological state.

| Tissue/Fluid | Species | Concentration Range | Reference |

| Plasma/Serum | |||

| Human | 0.005 - 0.5 ng/mL | [1] | |

| Human (Smokers) | Significantly higher than non-smokers | ||

| Rat | 0.16 ± 0.03 ng/mL (newborn) | [2][3] | |

| Rat | 1.80 ± 1.51 ng/mL (1 month old) | [2][3] | |

| Rat | 0.35 ± 0.04 ng/mL (16 months old) | [2][3] | |

| Brain | |||

| Rat | 0.33 ± 0.14 ng/g (newborn) | [2][3] | |

| Cerebrospinal Fluid (CSF) | |||

| Human (Healthy) | Undetectable to low pg/mL | ||

| Human (Parkinson's Disease) | Significantly higher than controls |

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Extraction of this compound from Plasma

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for plasma samples.

-

Alkalinization: To 1 mL of plasma, add 500 µL of 1 M NaOH to adjust the pH to >9.

-

Extraction: Add 5 mL of an organic solvent mixture (e.g., ethyl acetate/hexane, 80:20 v/v).

-

Mixing: Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Collection: Carefully transfer the upper organic layer to a new tube.

-

Repeat Extraction: Repeat the extraction process (steps 2-4) on the aqueous layer twice more to ensure complete recovery.

-

Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase used for the subsequent chromatographic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Toxicological Effects of Norharmane Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norharmane (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid found in various sources, including tobacco smoke, cooked foods, and certain plants. It is also produced endogenously in the human body. Exhibiting a wide range of biological activities, this compound has been implicated in neurotoxic and genotoxic effects. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, pharmacology, and drug development.

Quantitative Toxicological Data

The following tables summarize the key quantitative data regarding the toxicological effects of this compound exposure from various in vitro and in vivo studies.

Table 1: Enzyme Inhibition and Binding Affinity

| Parameter | Enzyme/Receptor | System | Value | Reference |

| IC₅₀ | Monoamine Oxidase-A (MAO-A) | Recombinant Human | 6.5 µM | [1] |

| IC₅₀ | Monoamine Oxidase-B (MAO-B) | Recombinant Human | 4.7 µM | [1] |